4-acetamido-3-methylbenzoic acid CAS number
4-acetamido-3-methylbenzoic acid CAS number
An In-Depth Technical Guide to 4-acetamido-3-methylbenzoic acid (CAS: 37901-92-1)
Introduction
4-acetamido-3-methylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 37901-92-1 , is a substituted aromatic carboxylic acid.[1] As a derivative of both acetanilide and benzoic acid, this compound holds interest in several scientific domains. Structurally, it is characterized by a benzoic acid core substituted with a methyl group at position 3 and an acetamido group at position 4. This specific arrangement of functional groups imparts distinct chemical properties that make it a valuable intermediate in organic synthesis and a subject of study in biochemistry. It is recognized as a human metabolite of 4-amino-3-methylbenzoic acid, indicating its relevance in biological systems.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Physicochemical Properties
The fundamental identification and physical characteristics of 4-acetamido-3-methylbenzoic acid are crucial for its handling, application, and analysis. These properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 37901-92-1[1] |
| IUPAC Name | 4-acetamido-3-methylbenzoic acid |
| Molecular Formula | C₁₀H₁₁NO₃[1] |
| Molecular Weight | 193.20 g/mol [1] |
| Synonyms | 4-(Acetylamino)-3-methylbenzoic acid, 4-acetamido-m-toluic acid, N-acetyl-4-amino-3-methylbenzoic acid[1] |
| InChI Key | WCQSEJSRAJSUSS-UHFFFAOYSA-N[2] |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)NC(=O)C[2] |
Table 2: Physicochemical Properties
| Property | Value | Notes |
|---|---|---|
| Melting Point | Not explicitly found; related isomers have melting points in the range of 160-260°C. For example, 3-Amino-4-methylbenzoic acid melts at 164-168°C.[3] | The melting point is a key indicator of purity. |
| Solubility | Poorly soluble in water; soluble in organic solvents like acetone and ethanol.[4] | Solubility in various solvents is critical for reaction setup and purification. p-Toluic acid is sparingly soluble in hot water.[4] |
| Appearance | Expected to be a white to off-white or tan crystalline solid. | Based on analogous compounds like p-toluic acid and 4-amino-3-methylbenzoic acid.[4][5] |
| pKa | Not explicitly found; the pKa of the carboxylic acid group is expected to be around 4, similar to other benzoic acids. | The acidity of the carboxylic acid group influences its reactivity and solubility in aqueous solutions. |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of 4-acetamido-3-methylbenzoic acid involves the acetylation of its corresponding amine precursor, 4-amino-3-methylbenzoic acid. This reaction is a standard N-acetylation, typically employing acetic anhydride.
Causality of Experimental Choices:
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Starting Material: 4-amino-3-methylbenzoic acid is the logical precursor as it already contains the required carbon skeleton and functional groups, needing only the protection of the amine. This precursor can be synthesized by the catalytic reduction of 3-methyl-4-nitrobenzoic acid.[5]
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Reagent: Acetic anhydride is an effective and readily available acetylating agent. It reacts with the nucleophilic amino group. An acid or base catalyst can be used, though the reaction often proceeds readily with gentle heating. Using a slight excess ensures the complete conversion of the starting amine.
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Purification: The product's low solubility in water makes precipitation an effective initial purification step.[6] Adding the reaction mixture to a large volume of cold water causes the product to crystallize while unreacted acetic anhydride is hydrolyzed to soluble acetic acid. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is a robust method to achieve high purity by removing residual starting material and by-products.[6]
Experimental Protocol: Synthesis of 4-acetamido-3-methylbenzoic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a minimal amount of glacial acetic acid.
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Acetylation: While stirring, add acetic anhydride (1.1-1.2 eq) to the suspension.
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Heating: Gently heat the reaction mixture to 80-100°C using a water or oil bath for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing cold deionized water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. A white or off-white precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Recrystallization (Optional): For higher purity, dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-acetamido-3-methylbenzoic acid.
Analytical Characterization
Structural confirmation and purity assessment are typically performed using standard spectroscopic and chromatographic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals: two singlets for the two methyl groups (one on the aromatic ring, ~2.1-2.3 ppm, and one on the acetyl group, ~2.0-2.2 ppm), signals for the three aromatic protons in their characteristic regions (likely between 7.0-8.5 ppm), a broad singlet for the amide (N-H) proton, and a very broad singlet for the carboxylic acid (O-H) proton, which may exchange with D₂O.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 unique carbon atoms, including signals for the two methyl carbons, the aromatic carbons, and two carbonyl carbons (one for the amide and one for the carboxylic acid).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), an N-H stretch from the amide (~3300 cm⁻¹), two C=O stretching bands for the carboxylic acid (~1700 cm⁻¹) and the amide (~1660 cm⁻¹), and C-H stretches from the aromatic ring and methyl groups.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's exact mass (193.0739 Da).[2] Common adducts observed in electrospray ionization include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2]
Applications and Research Context
While 4-acetamido-3-methylbenzoic acid is not an end-product pharmaceutical itself, its structural motifs are relevant in drug design and development.
-
Metabolite Studies: As a known human metabolite of 4-amino-3-methylbenzoic acid, it is a crucial reference standard in pharmacokinetic and metabolism studies.[1] Understanding metabolic pathways is fundamental to drug development, helping to predict clearance rates, potential drug-drug interactions, and toxicity profiles.
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Intermediate in Pharmaceutical Synthesis: The precursor, 4-amino-3-methylbenzoic acid, is a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[7] The acetylated form serves as a protected amine intermediate, allowing for selective reactions at other positions on the molecule before deprotection.
-
Scaffold for Drug Discovery: Benzoic acid derivatives are a common scaffold in medicinal chemistry. Closely related structures have shown potential as therapeutic agents. For instance, derivatives of 4-acetamido-3-aminobenzoic acid have been synthesized and evaluated as microbial neuraminidase inhibitors, suggesting a potential role in developing antiviral agents.[8]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[9][10]
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][11] Avoid contact with skin, eyes, and clothing.[10] Minimize dust generation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9][11]
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Hazards: Based on related structures, potential hazards may include skin, eye, and respiratory irritation.[12] Some substituted benzoic acids may cause an allergic skin reaction.
Conclusion
4-acetamido-3-methylbenzoic acid (CAS: 37901-92-1) is a well-defined chemical entity with established importance as a biological metabolite and a versatile synthetic intermediate. Its straightforward synthesis from commercially available precursors, combined with the relevance of its structural class in medicinal chemistry, ensures its continued use in research and development. This guide provides the core technical information necessary for scientists to confidently source, synthesize, analyze, and utilize this compound in their work.
References
Sources
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- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]
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